![molecular formula C16H24N2OS B2408349 2-amino-6-tert-butyl-N-cyclopropyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 590352-38-8](/img/structure/B2408349.png)
2-amino-6-tert-butyl-N-cyclopropyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Overview
Description
2-Amino-6-tert-butyl-N-cyclopropyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a useful research chemical . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code:1S/C18H29N2OS/c1-18(2,3)11-8-9-13-14(10-11)22-16(19)15(13)17(21)20-12-6-4-5-7-12/h11-12,22H,4-10,19H2,1-3H3,(H,20,21)
. This code provides a textual representation of the molecule’s structure, including the arrangement of atoms and the bonds between them. Physical And Chemical Properties Analysis
This compound has a molecular weight of 321.51 . It is recommended to be stored at a temperature of 28°C .Scientific Research Applications
Anti-HIV-1 Activity
While not directly related to the compound itself, it’s worth noting that indole derivatives (to which this compound belongs) have been studied for their anti-HIV-1 potential. Kasralikar et al. reported on novel indolyl derivatives with anti-HIV-1 activity . Although specific data for our compound is scarce, this broader context highlights its potential in antiviral research.
Mechanism of Action
properties
IUPAC Name |
2-amino-6-tert-butyl-N-cyclopropyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2OS/c1-16(2,3)9-4-7-11-12(8-9)20-14(17)13(11)15(19)18-10-5-6-10/h9-10H,4-8,17H2,1-3H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFBIRXFOCFDIGJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)NC3CC3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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